2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride
Overview
Description
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a pyridine ring. It is widely used in various chemical reactions and has significant applications in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
It’s known that the compound can participate in various organic synthesis reactions as a reagent or intermediate .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (28005) and its form (pale yellow oil) may influence its bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride. For instance, the compound should be stored at room temperature and it’s sensitive to air . Moreover, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 2-chloro-5-trichloromethylpyridine. This intermediate is then fluorinated to yield 2-Chloro-5-trifluoromethyl-pyridine . Another method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods
Industrial production of this compound often employs a fluidized-bed reactor where β-picoline reacts with chlorine and hydrogen fluoride in the presence of a catalyst such as CrO-Al. The reaction is carried out at a temperature of around 300°C, resulting in a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions with the use of palladium catalysts for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling reactions, the product is a biaryl compound .
Scientific Research Applications
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethylpyridine: A similar compound used as an intermediate in the synthesis of various chemicals.
3-Trifluoromethylpyridine: Another related compound with similar applications in the chemical industry.
Uniqueness
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a key intermediate in the production of various biologically active compounds .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)1-3(2-12-5)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOSYNUDTZKZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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